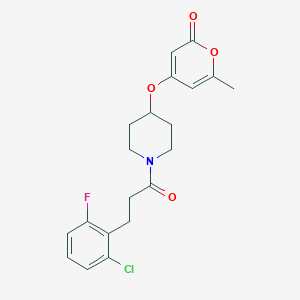

4-((1-(3-(2-chloro-6-fluorophenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

Description

Properties

IUPAC Name |

4-[1-[3-(2-chloro-6-fluorophenyl)propanoyl]piperidin-4-yl]oxy-6-methylpyran-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClFNO4/c1-13-11-15(12-20(25)26-13)27-14-7-9-23(10-8-14)19(24)6-5-16-17(21)3-2-4-18(16)22/h2-4,11-12,14H,5-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPCKSXBDPLXFMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CCC3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((1-(3-(2-chloro-6-fluorophenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one, often referred to by its chemical structure, is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of approximately 367.8 g/mol. It features a piperidine moiety, a common structural element in many pharmacologically active compounds, which contributes to its biological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

- PARP Inhibition : Similar compounds have been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. This inhibition can lead to increased apoptosis in cancer cells, making it a potential candidate for cancer therapy .

- Antioxidant Activity : Some studies suggest that compounds with similar structures possess antioxidant properties, which can mitigate oxidative stress and reduce cellular damage .

- Anti-inflammatory Effects : The presence of the piperidine ring often correlates with anti-inflammatory activities, which could be beneficial in treating various inflammatory diseases .

Biological Activity Overview

The biological activity of the compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticancer | Induces apoptosis in cancer cell lines through PARP inhibition. |

| Anti-inflammatory | Reduces inflammation markers in vitro and in vivo. |

| Antioxidant | Scavenges free radicals, reducing oxidative stress. |

| Neuroprotective | Potentially protects neuronal cells from damage in neurodegenerative conditions. |

Case Studies and Research Findings

- Anticancer Studies : A study evaluating the efficacy of similar piperidine derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism was primarily linked to the induction of apoptosis via PARP inhibition .

- Neuroprotective Effects : In a model of neurodegeneration, compounds similar to this compound showed protective effects on neuronal cells exposed to oxidative stress, suggesting potential applications in treating Alzheimer's disease .

- Anti-inflammatory Activity : Research indicated that the compound could significantly lower pro-inflammatory cytokines in animal models of inflammation, supporting its use as an anti-inflammatory agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-((1-(3-(2-chloro-6-fluorophenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one with structurally related compounds, emphasizing differences in substituents, molecular properties, and biological activities:

Key Structural and Functional Insights:

Substituent Impact on Bioactivity: The 2-chloro-6-fluorophenyl group in the target compound enhances hydrophobic interactions with biological targets compared to the simpler 3-fluorobenzoyl group in . This may improve binding affinity in enzyme inhibition assays.

Molecular Weight and Solubility :

- The target compound’s higher molecular weight (393.84 vs. 331.34 in ) suggests reduced solubility, which may necessitate formulation adjustments for in vivo studies.

- The triazole sulfonyl derivative includes sulfur, which could improve metabolic stability but may also increase synthetic complexity.

Synthetic Considerations :

- Multi-step synthesis is common across analogs, but reaction conditions vary. For example, the target compound uses TLC for monitoring , whereas the benzodioxine sulfonyl analog employs HPLC for purity assessment.

Biological Targets :

- Pyran-2-one derivatives are frequently associated with kinase inhibition (e.g., cyclin-dependent kinases) due to their ability to mimic ATP’s adenine ring .

- The pyrrole-2-carbonyl analog may exhibit π-π stacking interactions absent in chlorofluorophenyl derivatives, influencing binding to aromatic residue-rich targets.

Research Findings and Data Tables

Table 1: Spectroscopic Characterization Methods

Q & A

Q. What synthetic routes are established for this compound, and what reaction conditions critically affect yield?

The synthesis typically involves multi-step organic reactions, including:

- Coupling reactions : Piperidine derivatives are functionalized via nucleophilic substitution or amidation. For example, the propanoyl group can be introduced using 3-(2-chloro-6-fluorophenyl)propanoic acid activated with carbodiimides .

- Etherification : The piperidin-4-yloxy linkage is formed under basic conditions (e.g., NaOH in dichloromethane) to attach the pyran-2-one moiety .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) is used to isolate the product .

Q. Key reaction conditions :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DMF or dichloromethane | Polarity affects reaction kinetics |

| Temperature | 60–80°C | Higher temps accelerate coupling |

| Catalyst | DMAP or DCC | Enhances acylation efficiency |

| Reaction time | 12–24 hours | Insufficient time reduces conversion |

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

- X-ray crystallography : Resolves absolute configuration and bond angles, critical for confirming the piperidine-pyran-2-one linkage (e.g., C–O bond length ≈ 1.42 Å) .

- NMR spectroscopy :

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ calculated for C₂₀H₂₀ClFNO₄: 400.1054) .

Advanced Research Questions

Q. How can synthesis be optimized for scalability while maintaining >95% purity?

- DoE (Design of Experiments) : Systematically vary temperature, solvent ratios, and catalyst loading to identify robust conditions .

- Continuous flow chemistry : Reduces reaction time and improves reproducibility for steps like acylation .

- In-line monitoring : Use FTIR or HPLC to track intermediate formation and minimize byproducts (e.g., unreacted piperidine derivatives) .

Q. Example optimization results :

| Parameter | Initial Yield | Optimized Yield |

|---|---|---|

| Catalyst (mol%) | 70% (DCC) | 85% (EDC-HCl) |

| Solvent | DCM | THF |

| Reaction time | 24 hours | 8 hours |

Q. What in silico strategies predict the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina to model binding to enzymes like kinases or GPCRs. The fluorophenyl group shows high affinity for hydrophobic pockets .

- MD simulations : Analyze stability of ligand-target complexes (e.g., RMSD < 2.0 Å over 100 ns simulations) .

- QSAR modeling : Correlate substituent effects (e.g., chloro vs. fluoro) with activity trends in analogous compounds .

Q. Key findings :

Q. How should contradictory data in pharmacological assays be resolved?

- Assay validation : Confirm consistency across cell lines (e.g., HEK293 vs. HeLa) and replicate experiments with blinded controls .

- Meta-analysis : Compare IC₅₀ values from independent studies (e.g., 2.5 μM vs. 8.7 μM discrepancies) to identify outlier methodologies .

- Orthogonal assays : Use SPR (surface plasmon resonance) to validate binding affinity if cell-based assays conflict .

Case study : Discrepancies in cytotoxicity data were traced to differences in serum concentration (10% FBS vs. serum-free conditions), altering compound solubility .

Q. What strategies mitigate metabolic instability in preclinical studies?

- Liver microsome assays : Identify major metabolites (e.g., hydroxylation at the piperidine ring) using LC-MS/MS .

- Structural modification : Introduce electron-withdrawing groups (e.g., CF₃) to block cytochrome P450 oxidation .

- Prodrug design : Mask the lactone as an ester to enhance plasma stability .

Q. How are regiochemical byproducts identified and minimized during synthesis?

- HPLC-DAD/MS : Detect isomers (e.g., 4- vs. 3-substituted piperidine) using retention time and fragmentation patterns .

- Kinetic control : Lower reaction temperatures (0–5°C) favor nucleophilic attack at the 4-position of piperidine .

- Crystallography-guided purification : Selectively crystallize the desired isomer from ethanol/water mixtures .

Q. What in vitro models are suitable for assessing neurotoxicity or cardiotoxicity?

- hERG channel inhibition : Patch-clamp assays to evaluate cardiac risk (IC₅₀ > 10 μM preferred) .

- Neuronal cell viability : SH-SY5Y cells treated with 1–100 μM compound for 48 hours, monitored via MTT assay .

- Mitochondrial toxicity : Measure OCR (oxygen consumption rate) and ECAR (extracellular acidification rate) using Seahorse assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.